molecular formula C14H12O3 B5539914 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one

3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5539914
M. Wt: 228.24 g/mol
InChI Key: AKNNLKCBKRCSFS-UHFFFAOYSA-N
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Description

3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one is a derivative of psoralen (7H-furo[3,2-g]chromen-7-one), the parent compound of furocoumarins . Psoralen derivatives are characterized by a fused furan and chromenone structure. The addition of methyl groups at positions 3, 5, and 6 distinguishes this compound from other psoralen analogs.

Properties

IUPAC Name

3,5,6-trimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-7-6-16-12-5-13-11(4-10(7)12)8(2)9(3)14(15)17-13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNLKCBKRCSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5,6-trimethyl-2-hydroxybenzaldehyde with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired furochromen derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one.

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly cancer.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. This leads to the disruption of mitochondrial membrane potential and the release of cytochrome c, ultimately triggering cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one and related derivatives:

Table 1: Structural and Functional Comparison of Furochromenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Biological Activities/Properties References
3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one 3-, 5-, 6-methyl C₁₄H₁₂O₃ 228.24 Potential immunomodulatory/anticancer activity (inferred from SAR)
Psoralen Parent compound (no substituents) C₁₁H₆O₃ 186.16 Phototoxicity, DNA intercalation
Imperatorin 9-(3-methylbut-2-enyloxy) C₁₆H₁₄O₄ 270.28 Antioxidant, anti-inflammatory, neuroprotective
2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one 2-, 3-, 5-, 9-methyl C₁₅H₁₄O₃ 242.27 Not explicitly stated
5,6-Dimethyl-7H-furo[3,2-g]chromen-7-one 5-, 6-methyl C₁₃H₁₀O₃ 214.22 Not explicitly stated
9-Methoxy-7H-furo[3,2-g]chromen-7-one (31a) 9-methoxy C₁₂H₈O₄ 216.19 Synthetic intermediate for deuterated analogs
4-(4-Chlorobutoxy)-7H-furo[3,2-g]chromen-7-one 4-(4-chlorobutoxy) C₁₅H₁₃ClO₄ 292.71 Blood-brain barrier penetration (studied for brain tumors)

Key Observations:

Substituent Position and Activity: Position 3: Derivatives with electrophilic warheads (e.g., oxathiazolone) at position 3 show higher immunoproteasome inhibition (β5i subunit) compared to methyl-substituted analogs . This suggests that 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one may exhibit reduced inhibitory activity due to its methyl group at position 3. Position 9: Methoxy or aliphatic side chains at position 9 (e.g., Imperatorin) are associated with antioxidant and anti-inflammatory effects .

Lipophilicity and Bioavailability: Methyl groups increase lipophilicity compared to polar substituents (e.g., methoxy or hydroxyl groups).

Synthetic Modifications :

  • Derivatives with extended side chains (e.g., 4-(4-chlorobutoxy)-7H-furo[3,2-g]chromen-7-one) are designed to improve blood-brain barrier penetration for targeting brain tumors .
  • Amide-functionalized derivatives (e.g., compounds 3j–3n in ) demonstrate light-activated cytotoxicity against breast cancer cells, with methoxy groups at position 9 enhancing stability .

Natural vs. Synthetic Derivatives :

  • Natural derivatives like Imperatorin (from Radix Angelicae Dahuricae) have established traditional uses, whereas synthetic analogs (e.g., 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one) are explored for targeted therapies .

Structure-Activity Relationship (SAR) Insights

  • Methyl vs. Methoxy Groups : Methyl substituents (e.g., 3,5,6-trimethyl) may reduce electron-withdrawing effects compared to methoxy groups, altering binding affinity to enzymatic targets like CYP3A4 .
  • Steric Effects: Bulky substituents at position 4 (e.g., benzylamino groups in ) hinder enzymatic degradation, improving pharmacokinetic profiles .

Biological Activity

3,5,6-Trimethyl-7H-furo[3,2-g]chromen-7-one, also known as trioxsalen, is a compound belonging to the furocoumarin family. This class of compounds is known for its diverse biological activities, including photochemical properties that enable DNA cross-linking. The following sections detail the biological activity of this compound based on current research findings.

  • IUPAC Name : 3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one
  • Molecular Formula : C₁₄H₁₂O₃
  • CAS Number : 3902-71-4
  • Molar Mass : 228.24 g/mol

Antimicrobial Activity

Research indicates that trioxsalen exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism involves the formation of DNA cross-links upon exposure to UV light, which inhibits microbial replication.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans20100

Anti-inflammatory Effects

Trioxsalen has shown potential anti-inflammatory effects in various models. Studies involving murine models indicate that treatment with trioxsalen reduces inflammation markers significantly.

Trioxsalen acts as a photosensitizer. When activated by UVA light, it induces DNA cross-linking which is utilized in therapeutic applications for skin conditions such as vitiligo and psoriasis.

The primary mechanism of action for trioxsalen involves:

  • DNA Intercalation : Trioxsalen intercalates into DNA strands.
  • UV Activation : Upon exposure to UVA light, it forms covalent bonds with thymine bases in DNA.
  • Cross-linking : This results in the formation of interstrand cross-links that block DNA replication and transcription.

Study on Leishmaniasis

A study investigated the efficacy of coumarin analogues, including trioxsalen, against Leishmania species. Molecular docking studies revealed that trioxsalen binds effectively to key enzymes involved in the parasite's metabolism.

  • Binding Affinity : Strong binding was observed with specific amino acids at the enzyme's active site.
Protein Target Binding Site Residues Binding Energy (kcal/mol)
Trypanothione ReductaseThr-51, Ser-14-8.5
Pyruvate KinaseThr-26-7.9

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